

In-Depth Technical Guide: 5-Butyldihydrofuran-2(3H)-one-d7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Butyldihydrofuran-2(3H)-one-d7

Cat. No.: B12378815

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Butyldihydrofuran-2(3H)-one-d7, a deuterated isotopologue of γ -octalactone, serves as a crucial tool in various scientific disciplines, particularly in analytical chemistry and metabolic studies. Its isotopic labeling allows for its use as an internal standard in quantitative analyses by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of seven deuterium atoms provides a distinct mass shift, enabling precise differentiation from its non-deuterated counterpart and facilitating accurate quantification in complex biological matrices. This technical guide provides comprehensive information on its chemical properties, synthesis, and its role in relevant biological pathways.

Chemical and Physical Properties

The properties of **5-Butyldihydrofuran-2(3H)-one-d7** are primarily derived from its non-deuterated form, γ -octalactone. The introduction of deuterium atoms results in a higher molecular weight but does not significantly alter its chemical reactivity.

Property	Value	Reference
CAS Number	1104979-28-3	[1]
Molecular Formula	C ₈ H ₇ D ₇ O ₂	[1]
Molecular Weight	149.24 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point (non-deuterated)	234 °C	[2]
Density (non-deuterated)	0.977 g/cm ³	[2]
Solubility (non-deuterated)	Soluble in ethanol and ether; limited solubility in water.	

Experimental Protocols

General Synthesis of Deuterated γ -Lactones

While a specific protocol for the synthesis of **5-Butyldihydrofuran-2(3H)-one-d7** is not readily available in published literature, a general approach for the synthesis of deuterated γ -lactones can be adapted. One common method involves the use of a deuterated starting material in a lactonization reaction.

Representative Protocol (Adapted from general lactone synthesis):

- Starting Material: A suitable deuterated precursor, such as a deuterated 4-hydroxyoctanoic acid, is required. The deuteration can be achieved through various methods, including catalytic deuterium exchange or by using deuterated reagents in earlier synthetic steps.
- Lactonization: The deuterated 4-hydroxyoctanoic acid is subjected to intramolecular cyclization. This is typically achieved by heating the acid in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, in a non-polar solvent like toluene. The reaction is often carried out under reflux with continuous removal of water to drive the equilibrium towards the lactone product.
- Purification: The resulting crude **5-Butyldihydrofuran-2(3H)-one-d7** is then purified using standard laboratory techniques. This may include extraction, washing with a mild base to

remove unreacted acid, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and finally, purification by vacuum distillation or column chromatography on silica gel.

Note: The specific positions and number of deuterium atoms in the final product depend on the deuterated starting materials and reagents used. For **5-Butyldihydrofuran-2(3H)-one-d7**, this implies the use of a precursor with deuterium atoms strategically placed on the butyl side chain and/or the furanone ring.

Analytical Data

The primary application of **5-Butyldihydrofuran-2(3H)-one-d7** is as an internal standard. Its analytical characteristics are therefore of paramount importance.

Mass Spectrometry

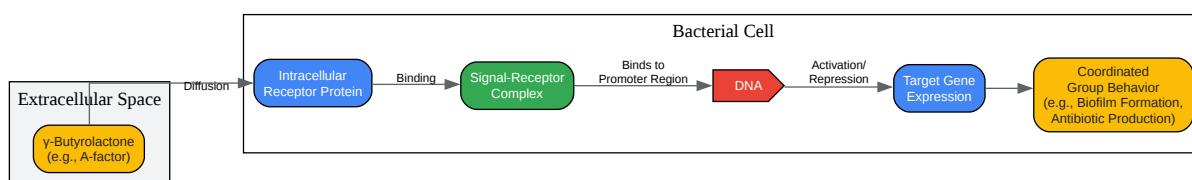
The mass spectrum of the deuterated compound will show a molecular ion peak (M⁺) shifted by +7 mass units compared to the non-deuterated γ-octalactone. The fragmentation pattern is expected to be similar to the non-deuterated compound, with characteristic losses of small neutral molecules.

Expected Mass Spectrum Data for **5-Butyldihydrofuran-2(3H)-one-d7**:

Ion	m/z (Expected)	Notes
[M] ⁺	149	Molecular Ion
[M-C ₄ D ₇] ⁺	85	Loss of the deuterated butyl side chain (major fragment for non-deuterated is at m/z 85)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of **5-Butyldihydrofuran-2(3H)-one-d7** will show a significant reduction in the intensity of signals corresponding to the positions where deuterium has been substituted. The remaining proton signals will exhibit coupling patterns consistent with the molecular structure. ¹³C NMR will show signals for all carbon atoms, with those bonded to deuterium potentially showing a slight upfield shift and a decrease in intensity due to the absence of the Nuclear Overhauser Effect (NOE) from directly attached protons.

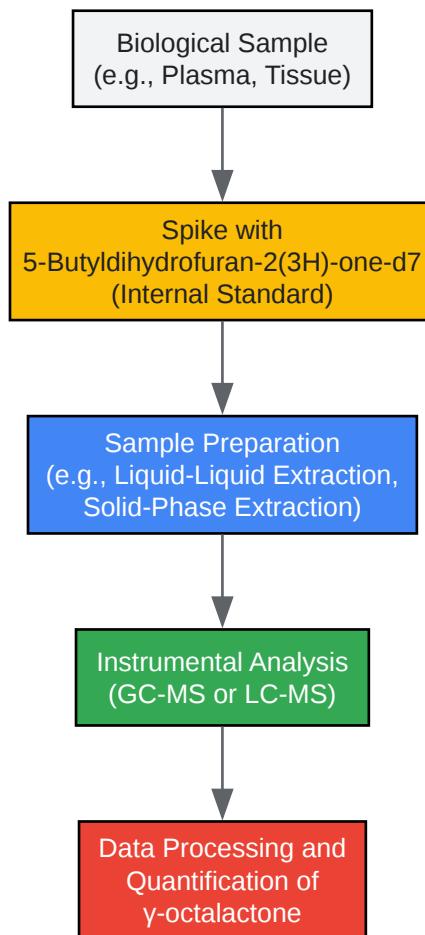

Biological Significance and Signaling Pathways

γ -Lactones, including γ -octalactone, are known to be involved in various biological processes. A prominent example is their role as signaling molecules in bacterial quorum sensing.

Bacterial Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on their population density. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactones (AHLs). While 5-Butyldihydrofuran-2(3H)-one is not a canonical AHL, other γ -butyrolactones act as signaling molecules in some bacteria, such as the A-factor in Streptomyces. These signaling molecules typically diffuse across the cell membrane and, upon reaching a threshold concentration, bind to an intracellular receptor protein. This complex then acts as a transcriptional regulator, activating or repressing the expression of target genes that can be involved in processes like biofilm formation, virulence factor production, and antibiotic synthesis.^{[3][4][5][6][7]}

The use of deuterated lactones like **5-Butyldihydrofuran-2(3H)-one-d7** can be instrumental in studying the biosynthesis, metabolism, and receptor binding of these signaling molecules without isotopic interference in mass spectrometry-based analyses.



[Click to download full resolution via product page](#)

A simplified diagram of a γ -butyrolactone-mediated quorum sensing pathway in bacteria.

Experimental Workflow for Quantitative Analysis

The primary use of **5-Butyldihydrofuran-2(3H)-one-d7** is as an internal standard in quantitative analytical workflows. A typical workflow is outlined below.

[Click to download full resolution via product page](#)

A general experimental workflow for the quantification of γ -octalactone using its deuterated analog as an internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. γ -Octalactone - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Butyldihydrofuran-2(3H)-one-d7]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378815#cas-number-for-5-butyldihydrofuran-2-3h-one-d7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com